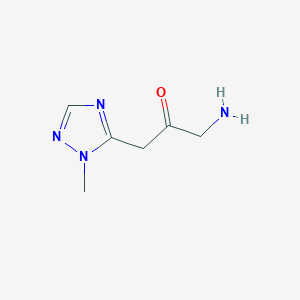
1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one is a heterocyclic organic compound featuring a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and various amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications.
化学反応の分析
Types of Reactions: 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated compounds and other electrophiles are typically used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one has several scientific research applications:
作用機序
The mechanism of action of 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This makes the compound a valuable tool in drug discovery and development.
類似化合物との比較
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness: 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
1-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-2-one |
InChI |
InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)2-5(11)3-7/h4H,2-3,7H2,1H3 |
InChIキー |
UGMPFBMMGJSOQS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)CC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


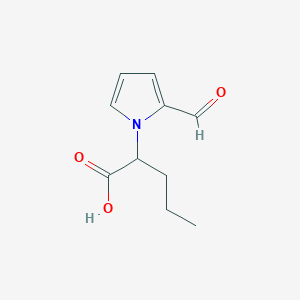
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
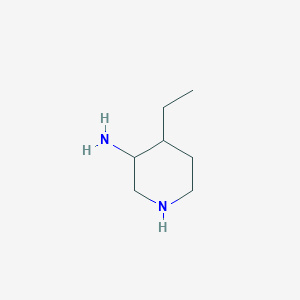
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
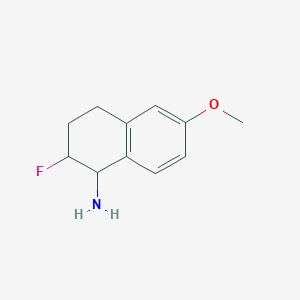
![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)

![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
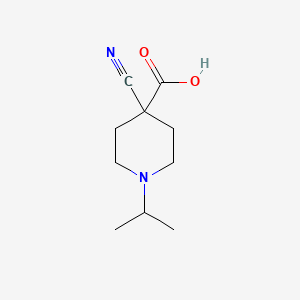
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)

